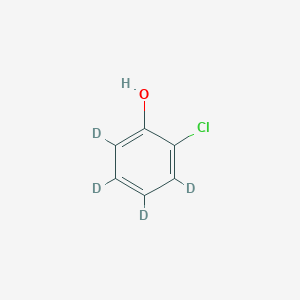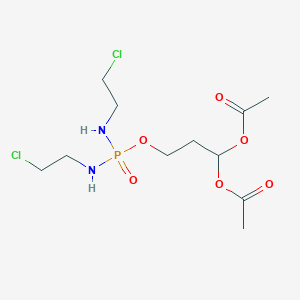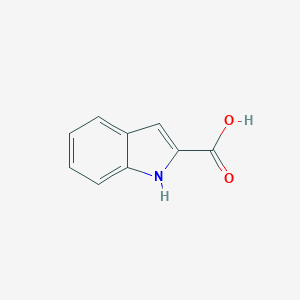
2-甲基-3-戊酮
概述
描述
科学研究应用
2-Methyl-3-pentanone has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It is used in the study of volatile organic compounds and their effects on biological systems.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
作用机制
Target of Action
2-Methyl-3-pentanone, also known as Ethyl isopropyl ketone, is an organic compound . It is primarily used as a solvent and an intermediate in organic synthesis . .
Mode of Action
The mode of action of 2-Methyl-3-pentanone is not well-studied. As a solvent, it likely interacts with a wide range of molecules, altering their solubility and potentially their activity. In organic synthesis, it may participate in various reactions, such as the study of the stereochemistry of ketone enolization by lithium 2, 2, 6, 6-tetramethylpiperidide .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-3-pentanone. For example, its volatility and flammability make it potentially hazardous in certain environments . Furthermore, its solubility in water and other solvents can affect its distribution and activity.
生化分析
Biochemical Properties
The biochemical properties of 2-Methyl-3-pentanone are not well-studied. As a ketone, it can potentially participate in various biochemical reactions. For instance, ketones can undergo reduction to form secondary alcohols, or be involved in keto-enol tautomerism, which is important in many biochemical processes .
Cellular Effects
For example, they can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a ketone, it could potentially interact with various biomolecules through hydrogen bonding or Van der Waals interactions . It could also potentially influence gene expression or enzyme activity, although this would require further study to confirm.
Metabolic Pathways
As a ketone, it could potentially be metabolized through pathways involving enzymes such as ketone reductases .
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-3-pentanone can be synthesized through various methods. One common method involves the reaction of 1-propanol with sodium dichromate and sulfuric acid, followed by heating . Another method involves the reaction of 1-propanol with isopropyl magnesium bromide in diethyl ether, followed by hydrolysis and oxidation with pyridinium chlorochromate .
Industrial Production Methods
In industrial settings, 2-Methyl-3-pentanone is often produced through the ketonic decarboxylation of propanoic acid using metal oxide catalysts. This process involves heating propanoic acid to produce 2-Methyl-3-pentanone, carbon dioxide, and water .
化学反应分析
Types of Reactions
2-Methyl-3-pentanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form secondary alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces secondary alcohols.
Substitution: Produces various substituted ketones and alcohols.
相似化合物的比较
2-Methyl-3-pentanone can be compared with other similar compounds such as:
3-Pentanone: Similar in structure but lacks the methyl group at the second position.
2-Methyl-2-pentanone: Similar in structure but has the methyl group at the second position instead of the third.
3-Methyl-2-pentanone: Similar in structure but has the methyl group at the third position instead of the second.
These compounds share similar chemical properties but differ in their reactivity and applications due to the position of the methyl group.
属性
IUPAC Name |
2-methylpentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-4-6(7)5(2)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTRYEXINDDXJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073196 | |
| Record name | 2-Methyl-3-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Liquid | |
| Record name | 2-Methyl-3-pentanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10821 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ethyl isopropyl ketone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005846 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
113.5 °C | |
| Record name | Ethyl isopropyl ketone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005846 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
15.5 mg/mL at 25 °C | |
| Record name | Ethyl isopropyl ketone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005846 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
18.1 [mmHg] | |
| Record name | 2-Methyl-3-pentanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10821 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
565-69-5 | |
| Record name | 2-Methyl-3-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpentan-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpentan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLPENTAN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R392X5X26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl isopropyl ketone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005846 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Methyl-3-pentanone?
A1: 2-Methyl-3-pentanone has the molecular formula C6H12O and a molecular weight of 100.16 g/mol.
Q2: What are some key spectroscopic features of 2-Methyl-3-pentanone?
A2: 2-Methyl-3-pentanone can be characterized using techniques like 1H-NMR spectroscopy. [] This technique allows for the identification of the compound and its isomers based on the unique chemical shifts and coupling patterns of the protons within the molecule.
Q3: What are some applications of 2-Methyl-3-pentanone?
A3: 2-Methyl-3-pentanone is primarily used as a solvent and flavoring agent. In research, it serves as a model compound for studying ketone reactivity, particularly in enolate chemistry and aldol reactions. [, , ]
Q4: How does the structure of 2-Methyl-3-pentanone influence its reactivity in forming enolates?
A4: The presence of alpha-hydrogens on both sides of the carbonyl group allows 2-Methyl-3-pentanone to form both kinetic and thermodynamic enolates. [] The relative stability of these enolates influences the regioselectivity of reactions like alkylation and aldol condensation. []
Q5: What is the significance of studying deuterium isotope effects in the reaction of 2-Methyl-3-pentanone with Lithium diisopropylamide (LDA)?
A5: Observing deuterium isotope effects in the reaction with LDA provides insights into the mechanism of enolate formation. [] The differing isotope effects at different positions suggest a stepwise mechanism where proton transfer is not always the rate-limiting step.
Q6: Has 2-Methyl-3-pentanone been identified in natural sources?
A6: Yes, 2-Methyl-3-pentanone contributes to the characteristic flavor of roasted barley tea (Mugi-cha). [] It has a menthol-like aroma and contributes to the overall sensory profile of the beverage.
Q7: What is the environmental fate of 2-Methyl-3-pentanone?
A7: 2-Methyl-3-pentanone is expected to degrade relatively quickly in the atmosphere, primarily through photolysis and reactions with atmospheric oxidants. [] Its estimated atmospheric lifetime is 1-2 days. []
Q8: How is 2-Methyl-3-pentanone related to perfluoro-2-methyl-3-pentanone (PFMP)?
A9: PFMP is the perfluorinated analog of 2-Methyl-3-pentanone, meaning all the hydrogen atoms are replaced with fluorine atoms. [, ] This substitution drastically alters the compound's properties, making it useful as a fire suppressant due to its flame-retardant properties.
Q9: What are the environmental concerns associated with PFMP?
A10: While PFMP is a potent fire suppressant, its persistence in the environment and potential to degrade into perfluorocarboxylic acids (PFCAs), some of which are considered persistent organic pollutants, has raised concerns. [, , ]
Q10: How does the atmospheric degradation of PFMP differ from that of 2-Methyl-3-pentanone?
A11: PFMP degrades much slower in the atmosphere than 2-Methyl-3-pentanone due to the strength of the C-F bond. [] Its estimated atmospheric lifetime is several days, allowing it to potentially reach remote environments. []
Q11: Are there any alternative fire suppressants to PFMP being investigated?
A12: Yes, researchers are actively exploring alternative fire suppression agents that balance performance with environmental considerations. One example is C6F12O, which shows promise but requires further evaluation of its pyrolysis products' environmental impacts. []
Q12: How is computational chemistry used to study 2-Methyl-3-pentanone and its derivatives?
A13: Computational methods, like density functional theory (DFT), are employed to study reaction mechanisms, predict product distributions, and understand the influence of structural modifications on reactivity. [, ]
Q13: Can computational chemistry help predict the environmental fate of compounds like 2-Methyl-3-pentanone and PFMP?
A14: Yes, computational models can simulate atmospheric degradation pathways, estimate lifetimes, and predict the formation of potential breakdown products, aiding in the assessment of environmental risks. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














